molecular formula C21H24N2O2S B2771976 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 477555-73-0

4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B2771976
CAS No.: 477555-73-0
M. Wt: 368.5
InChI Key: CGENPCORDLARRD-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a butoxy group, a cyano group, and a tetrahydrocyclohepta[b]thiophene ring

Properties

IUPAC Name

4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-2-3-13-25-16-11-9-15(10-12-16)20(24)23-21-18(14-22)17-7-5-4-6-8-19(17)26-21/h9-12H,2-8,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGENPCORDLARRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrocyclohepta[b]thiophene Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Butoxy Group: The butoxy group is usually introduced through an etherification reaction, often using butanol and a suitable catalyst.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group, typically through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in the development of anticancer therapies. Research indicates that derivatives of thiophene compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that the incorporation of the cycloheptathiophene structure may enhance biological activity. For instance, a study demonstrated that similar compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems. Compounds with similar frameworks have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), which play critical roles in neuropharmacology. The activation of phospholipase C pathways via GPCRs has been associated with neuroprotective effects, indicating that further exploration of this compound could yield valuable insights into neuroprotective agents .

Case Study: Structure-Activity Relationship (SAR)

A systematic investigation into the SAR of thiophene derivatives revealed that modifications in the substituents significantly affect their biological activities. For example, varying the alkyl chain length and functional groups can alter lipophilicity and receptor affinity, leading to enhanced therapeutic profiles against specific targets like cancer cells or neuronal receptors .

Pesticidal Properties

The compound shows promise as a pesticide or herbicide due to its biological activity against various pests. Preliminary studies suggest that similar thiophene compounds possess insecticidal properties, which could be leveraged for agricultural applications. The mechanism of action often involves disruption of hormonal systems in pests, leading to effective population control.

Herbicide Development

Research into the herbicidal efficacy of compounds related to 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide indicates potential for selective weed management. The structural characteristics allow for targeted action against specific weed species while minimizing impact on crops .

Material Synthesis

In polymer science, the compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure may contribute to materials with improved thermal stability and mechanical strength. Research indicates that incorporating such heterocycles into polymer matrices can enhance performance in applications requiring durability and resistance to environmental stressors .

Case Study: Polymer Blends

A study examining blends of polymers containing thiophene derivatives demonstrated improved electrical conductivity and thermal properties compared to conventional polymers. This enhancement is attributed to the π-π stacking interactions facilitated by the thiophene rings within the polymer matrix .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole interactions, while the benzamide moiety can form additional interactions with the target site. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The butoxy group, in particular, can influence the compound’s solubility and interaction with biological membranes, distinguishing it from similar compounds.

Biological Activity

4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H22N2OC_{18}H_{22}N_2O and a molecular weight of approximately 290.39 g/mol. The structural features include a butoxy group and a cyano-substituted tetrahydrocycloheptathiophene moiety, which are believed to contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Kinases : The compound is structurally related to other known kinase inhibitors. For instance, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives have shown potent inhibition against JNK2 and JNK3 kinases with selectivity over other MAPK family members . This suggests a potential role in modulating signaling pathways involved in cell proliferation and apoptosis.
  • Antitumor Activity : Preliminary studies indicate that similar compounds may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially through anti-inflammatory mechanisms or by preventing neuronal apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionPotent inhibition of JNK2 and JNK3
Antitumor ActivityInduction of apoptosis in cancer cells
NeuroprotectionPotential reduction of neuroinflammation

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on the synthesis and evaluation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives demonstrated significant anticancer activity against various cancer cell lines. Compounds showed IC50 values in the low micromolar range, indicating strong potency against tumor cells .
  • Neuroprotective Studies : In vitro studies using neuronal cell cultures treated with similar compounds revealed a significant decrease in cell death under oxidative stress conditions. This indicates a protective effect against neurodegenerative processes .
  • Selectivity Profile : The selectivity profile for JNK inhibition was highlighted in studies where these compounds showed minimal activity against other kinases such as ERK1/2 and p38 MAPK, suggesting a targeted approach that could minimize side effects associated with broader kinase inhibition .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide to achieve high yield and purity?

Answer:
The synthesis requires precise control of reaction parameters:

  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization of the thiophene ring while avoiding side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for introducing the butoxy group .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the pure product .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclohepta[b]thiophene core (δ 2.5–3.5 ppm for tetrahydro protons) and the benzamide carbonyl (δ ~168 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 437.2) and fragmentation patterns .
  • HPLC : Monitor purity (>98%) using a C18 column with a methanol/water mobile phase .

Basic: How can researchers design preliminary biological screening assays to identify potential therapeutic targets for this compound?

Answer:

  • In vitro kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT or resazurin assays .
  • Dose-response studies : Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .

Advanced: What experimental strategies are recommended to resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-analysis : Compare structural analogs (e.g., methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate) to identify trends in substituent effects .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the butoxy group in modulating biological activity?

Answer:

  • Synthetic modifications : Replace the butoxy group with shorter (ethoxy) or branched (isobutoxy) chains to assess steric/electronic effects .
  • Molecular docking : Compare binding poses in target proteins (e.g., kinases) using software like AutoDock Vina .
  • Pharmacokinetic profiling : Measure logP and metabolic stability (e.g., liver microsomes) to correlate hydrophobicity with bioavailability .

Advanced: What methodologies are suitable for investigating the compound’s interaction with cytochrome P450 enzymes to predict drug-drug interactions?

Answer:

  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 with BFC) and monitor metabolite formation via fluorescence .
  • Time-dependent inhibition (TDI) studies : Pre-incubate the compound with NADPH-fortified human liver microsomes to assess irreversible binding .
  • Computational modeling : Generate QSAR models based on docking scores and experimental IC₅₀ values .

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